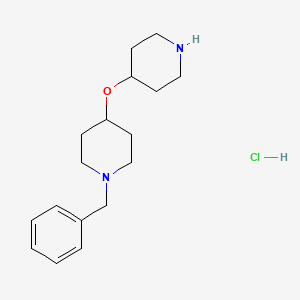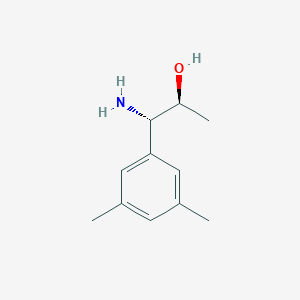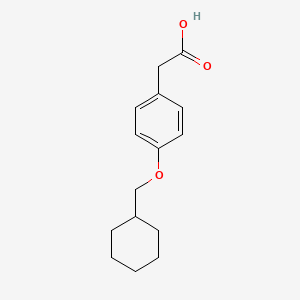
4-(Cyclohexylmethoxy)-benzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylmethoxy)-benzeneacetic acid is an organic compound that features a cyclohexylmethoxy group attached to a benzene ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)-benzeneacetic acid typically involves the following steps:
Formation of Cyclohexylmethanol: Cyclohexylmethanol can be synthesized through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.
Etherification: The cyclohexylmethanol is then reacted with 4-hydroxybenzeneacetic acid in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Acidification: The final step involves acidification to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylmethoxy)-benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of cyclohexylmethoxybenzoic acid.
Reduction: Formation of 4-(Cyclohexylmethoxy)-benzeneethanol.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
4-(Cyclohexylmethoxy)-benzeneacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylmethoxy)-benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclohexylmethoxy)-benzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.
4-(Cyclohexylmethoxy)-benzeneethanol: Similar structure but with an alcohol group instead of an acetic acid moiety.
Uniqueness
4-(Cyclohexylmethoxy)-benzeneacetic acid is unique due to the presence of both the cyclohexylmethoxy group and the acetic acid moiety, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-[4-(cyclohexylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H20O3/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,16,17) |
Clave InChI |
GDYHGKKOVBCIBK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


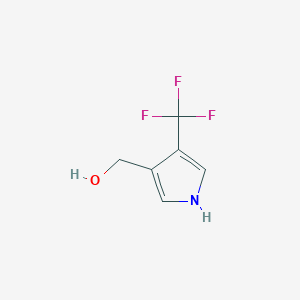
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)

![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
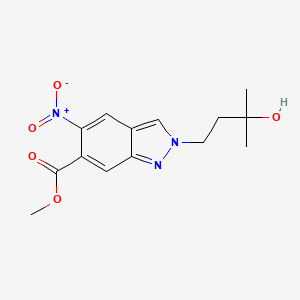
![Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid](/img/structure/B13035582.png)
![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)
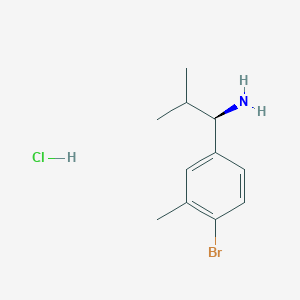
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)

